molecular formula C19H20N4O2 B2557627 3-((1-(2-Phenylbutanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034449-68-6

3-((1-(2-Phenylbutanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No. B2557627
CAS RN: 2034449-68-6
M. Wt: 336.395
InChI Key: YZLAFGUPZICFSZ-UHFFFAOYSA-N
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Description

3-((1-(2-Phenylbutanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrrolidinylpyrazine derivative that has been synthesized using various methods.

Scientific Research Applications

Synthesis and Characterization

  • A study by Elewa et al. (2021) focused on the synthesis and characterization of similar pyridine derivatives. These compounds were synthesized through a reaction involving several components and were evaluated for their antibacterial and antitumor activities (Elewa et al., 2021).
  • Al-Issa (2012) explored the synthesis of a new series of pyridine and fused pyridine derivatives. The study detailed the reaction processes and the resulting compounds (Al-Issa, 2012).

Antimicrobial and Antiviral Activities

  • Elgemeie et al. (2017) synthesized novel pyridone derivatives and evaluated their antimicrobial properties. The study provided insights into the potential use of such compounds in antimicrobial applications (Elgemeie et al., 2017).
  • Attaby et al. (2007) investigated the synthesis of pyridopyrazolotriazines and their antiviral activities, demonstrating the potential use of pyridine derivatives in antiviral drug development (Attaby et al., 2007).

Catalytic and Chemical Reactions

  • Nizova et al. (1997) described the use of a vanadium complex with pyrazine-2-carboxylic acid as a catalyst for oxidizing various alkanes. This study highlights the potential of pyrazine derivatives in catalytic applications (Nizova et al., 1997).
  • Shul’pin et al. (1996) also explored the oxidation of lower alkanes using a similar catalytic system, underscoring the versatility of pyrazine derivatives in catalytic processes (Shul’pin et al., 1996).

Biological and Pharmacological Studies

  • Metwally et al. (2016) conducted a study on the synthesis and anticancer activity of new heterocyclic compounds based on a similar pyrazole derivative. This research opens avenues for the development of novel anticancer agents (Metwally et al., 2016).

properties

IUPAC Name

3-[1-(2-phenylbutanoyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-2-16(14-6-4-3-5-7-14)19(24)23-11-8-15(13-23)25-18-17(12-20)21-9-10-22-18/h3-7,9-10,15-16H,2,8,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLAFGUPZICFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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